molecular formula C13H16O2 B2752528 Ethyl 4-(o-tolyl)but-3-enoate CAS No. 854278-68-5

Ethyl 4-(o-tolyl)but-3-enoate

Cat. No.: B2752528
CAS No.: 854278-68-5
M. Wt: 204.269
InChI Key: UQBWBBNLJAJPJZ-RMKNXTFCSA-N
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Description

Ethyl 4-(o-tolyl)but-3-enoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethyl ester group attached to a but-3-enoate chain, which is further substituted with a 2-methylphenyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(o-tolyl)but-3-enoate can be achieved through several methods. One common approach involves the esterification of 4-(2-methylphenyl)but-3-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalytic systems and purification techniques such as distillation and crystallization ensures the production of high-purity ester suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(o-tolyl)but-3-enoate undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 4-(2-methylphenyl)but-3-enoic acid.

    Reduction: Formation of 4-(2-methylphenyl)but-3-en-1-ol.

    Substitution: Formation of various substituted esters and amides.

Scientific Research Applications

Ethyl 4-(o-tolyl)but-3-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(o-tolyl)but-3-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with enzymes and receptors in biological systems. The presence of the 2-methylphenyl group can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-methyl-3-butenoate
  • 3-Methylbutyl (E)-2-methylbut-2-enoate

Comparison

Ethyl 4-(o-tolyl)but-3-enoate is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical and physical properties compared to similar compounds. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl (E)-4-(2-methylphenyl)but-3-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-3-15-13(14)10-6-9-12-8-5-4-7-11(12)2/h4-9H,3,10H2,1-2H3/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBWBBNLJAJPJZ-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC=CC1=CC=CC=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C/C=C/C1=CC=CC=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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